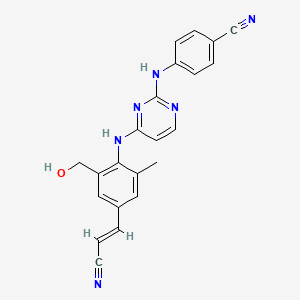

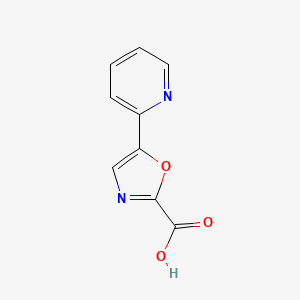

5-(Pyridin-2-yl)oxazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Pyridin-2-yl)oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is a part of a class of compounds known as oxazoles, which are five-membered rings containing one oxygen atom and one nitrogen atom . Oxazoles have been found in a wide range of pharmaceuticals and fine chemicals .

Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides . A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H- [1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving oxazoles often include the cyclodehydration of β-hydroxy amides . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physicochemical parameters of oxazoles can be modified by the introduction of heteroatomic fragments .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Activities

5-(Pyridin-2-yl)oxazole-2-carboxylic acid and its derivatives have been explored for various synthetic and catalytic applications in scientific research. For instance, derivatives have been synthesized and assessed for their antimicrobial activities, demonstrating moderate efficacy against certain bacteria and fungi. This showcases the potential of these compounds in developing new antimicrobial agents (Komsani et al., 2015). Similarly, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes based on pyridylalkyl carboxylic acids, including 5-(Pyridin-2-yl)oxazole-2-carboxylic acid, have been synthesized, showing effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018). These findings highlight the role of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid derivatives in facilitating complex chemical reactions through catalysis.

Coordination Chemistry and Material Science

In material science, 5-(Pyridin-2-yl)oxazole-2-carboxylic acid has been utilized to construct metal-organic frameworks (MOFs) with unique structural and functional properties. For example, coordination and topology versatility of MOFs based on cadmium iodide and azaarylpyrazole carboxylic acids, including 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, have been explored, revealing different crystal structures and luminescence enhancement compared to corresponding ligands (Liu et al., 2013). This opens up avenues for the application of these MOFs in sensing, light-emitting devices, and other functional materials.

Biological Activities

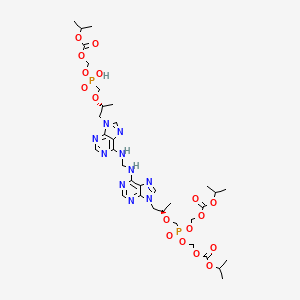

Moreover, the potential biological activities of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid derivatives have been investigated. For instance, a novel triazole intermediate, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, demonstrated significant anti-inflammation activity in vitro, as well as antimalarial activity against P. falciparum strain, highlighting its potential as a low molecular intermediate for hybrid drug synthesis (Eya’ane Meva et al., 2021). These findings suggest that derivatives of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid could serve as promising leads in the development of novel therapeutic agents targeting inflammation and malaria.

Direcciones Futuras

Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The development of new therapeutics with high bioactivity and safety is continuously challenging global health, and oxazoles could play a significant role in this development .

Propiedades

IUPAC Name |

5-pyridin-2-yl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFOTPHQDUVXFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-yl)oxazole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)